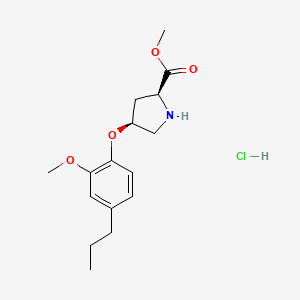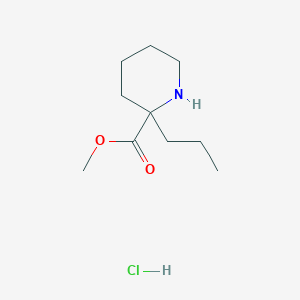![molecular formula C13H8Cl2O2S B1455719 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid CAS No. 20092-54-0](/img/structure/B1455719.png)
4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid
Overview
Description
Scientific Research Applications
Environmental Impact and Degradation Studies
- Polychlorinated Dibenzothiophenes (PCDTs) Analysis : Studies on environmental pollutants such as PCDTs have shown that chemical processes similar to those resulting in the formation of polychlorinated dibenzofurans (PCDFs) could be significant sources of environmental contamination. These processes often involve sulfur-containing organic chemicals, which could be relevant to understanding the environmental fate of sulfur-containing compounds like 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid (Huntley et al., 1994).
Potential Biological and Pharmacological Activities
- Salicylic Acid Derivatives : Research into derivatives of salicylic acid, such as 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid, indicates potential anti-inflammatory, analgesic, and antiplatelet activities. These derivatives are studied for their therapeutic potential, suggesting that compounds with similar structures or functional groups could also possess significant biological activities (Tjahjono et al., 2022).
Pharmacokinetics and Toxicology
- Pharmacokinetic Analysis of Benzoic Acid : A study on benzoic acid, a compound structurally related to this compound, provided insights into its pharmacokinetics across different species, including rats, guinea pigs, and humans. This research could be pertinent for understanding the absorption, distribution, metabolism, and excretion (ADME) of similar compounds (Hoffman & Hanneman, 2017).
Environmental and Food Safety
- Environmental Fate of Herbicides : Studies on 2,4-D, a widely used herbicide, offer insights into the environmental behavior of chlorophenoxy acids, which share some structural similarities with this compound. These studies highlight the importance of understanding the environmental impact and degradation pathways of such compounds (Islam et al., 2017).
Mechanism of Action
Target of Action
Many benzoic acid derivatives are known to interact with various enzymes and receptors in the body. For example, some benzoic acid derivatives are known to inhibit tyrosinase, an enzyme involved in the production of melanin .
Mode of Action
The mode of action of benzoic acid derivatives can vary greatly depending on the specific functional groups present in the molecule. Some compounds might inhibit enzyme activity, while others might bind to receptors and modulate their activity .
Biochemical Pathways
Benzoic acid derivatives can be involved in various biochemical pathways. For example, they might interfere with the synthesis of certain biomolecules or disrupt cellular signaling pathways .
Pharmacokinetics
The pharmacokinetics of benzoic acid derivatives can be influenced by various factors, including their chemical structure, the route of administration, and the individual’s metabolic rate. Some of these compounds might be rapidly absorbed and distributed throughout the body, while others might be metabolized and excreted more slowly .
Result of Action
The effects of benzoic acid derivatives at the molecular and cellular level can be diverse, ranging from changes in enzyme activity to alterations in cellular signaling pathways .
Action Environment
The action of benzoic acid derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and bioavailability .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound’s interaction with cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolic pathways it regulates . Additionally, this compound can bind to proteins and other biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects may also be observed at high doses, including cellular toxicity and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, this compound can influence the levels of cofactors and other molecules involved in metabolic pathways, further affecting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
4-chloro-2-(4-chlorophenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2S/c14-8-1-4-10(5-2-8)18-12-7-9(15)3-6-11(12)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENXGFUFMFJOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=CC(=C2)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1455641.png)

amine dihydrochloride](/img/structure/B1455645.png)
![1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1455647.png)

![[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455650.png)
![3-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455651.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1455653.png)

![3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1455656.png)
![[1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1455658.png)
